molecular formula C29H31NO7 B2725529 ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-61-4

ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2725529
CAS No.: 449766-61-4
M. Wt: 505.567
InChI Key: PZALSYVZGISCFT-UHFFFAOYSA-N
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Description

ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves multiple steps. One of the key steps includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3-methoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a suitable coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to its potential anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its specific structural features, such as the presence of both methoxy and benzoyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-5-36-29(32)19-9-11-22(12-10-19)37-18-25-24-17-27(35-4)26(34-3)16-20(24)13-14-30(25)28(31)21-7-6-8-23(15-21)33-2/h6-12,15-17,25H,5,13-14,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZALSYVZGISCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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